4-(3-Oxohex-1-en-1-yl)benzonitrile
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Overview
Description
4-(3-Oxohex-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C13H11NO. It is characterized by the presence of a benzonitrile group attached to a hexenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with 3-oxohex-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxohex-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-Oxohex-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxohex-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The hexenone moiety can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxoprop-1-en-1-yl)benzonitrile
- 4-(3-Oxobut-1-en-1-yl)benzonitrile
- 4-(3-Oxopent-1-en-1-yl)benzonitrile
Uniqueness
4-(3-Oxohex-1-en-1-yl)benzonitrile is unique due to its specific hexenone structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and synthetic processes .
Biological Activity
The compound 4-(3-Oxohex-1-en-1-yl)benzonitrile is a member of the benzonitrile family, notable for its diverse biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications, drawing from various research findings and studies.
Chemical Structure and Properties
This compound has the molecular formula C13H11N and a molecular weight of approximately 197.23 g/mol. The compound features a benzonitrile moiety with a hexenone substituent, which contributes to its reactivity and biological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various benzonitrile derivatives, including this compound. In particular, compounds with similar structures have shown efficacy against poliovirus strains. A study reported that certain derivatives exhibited activity at submicromolar concentrations against multiple strains of poliovirus, suggesting that modifications in the structure can enhance antiviral properties .
Table 1: Antiviral Activity of Benzonitrile Derivatives
Compound | Effective Concentration (μM) | Active Against |
---|---|---|
5 | 0.02 - 0.99 | Sabin 2, Sabin 3 |
7 | 0.13 - 9.10 | 32 isolates |
11 | 1.1 - 2.3 | 4 strains |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies on related benzonitrile derivatives have shown varying degrees of cytotoxicity. For instance, some compounds were found to be non-cytotoxic at concentrations up to 50 μM, while others exhibited cytotoxic effects at higher concentrations .
Table 2: Cytotoxicity Results of Selected Compounds
Compound | Concentration (μM) | Cytotoxicity Observed |
---|---|---|
5 | ≤50 | No |
7 | 20 | Slightly Cytotoxic |
11 | ≤50 | No |
The mechanism through which these compounds exert their antiviral effects is believed to involve interference with viral replication processes. Time-of-addition experiments indicated that some derivatives acted at early stages of the viral life cycle, potentially inhibiting viral entry or replication .
Case Studies
Several case studies have investigated the biological activities of compounds similar to This compound :
- Poliovirus Inhibition : A study tested various derivatives against poliovirus strains and found that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity .
- Antimicrobial Properties : Other studies have explored the antimicrobial potential of benzonitrile derivatives, showing promising results against various bacterial strains.
Properties
CAS No. |
921206-22-6 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(3-oxohex-1-enyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3 |
InChI Key |
PAUKGOIBLWSUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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